N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide features a complex structure combining halogenated aromatic and heterocyclic motifs. Its core ethanediamide backbone is substituted with a 3-chloro-4-fluorophenyl group and a hybrid furan-thiophene moiety.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-14-8-12(3-4-15(14)20)22-18(24)17(23)21-9-13(11-5-7-26-10-11)16-2-1-6-25-16/h1-8,10,13H,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQLFFBSBORFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Shares a chlorophenyl group and a furan-derived moiety but incorporates a cyclopropane-carboxamide instead of an ethanediamide backbone.
- Application : Used as a pesticide, indicating that halogenated aromatic systems paired with heterocycles are effective in agrochemical design .
- Key Contrast : The absence of thiophene and fluorine in cyprofuram may reduce its electronic complexity compared to the target compound.
BG14270 (N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-methanesulfonylphenyl)propanamide)
- Structure : Contains furan-2-yl and thiophen-3-yl groups but differs in the amide substituents (methanesulfonylphenyl vs. 3-chloro-4-fluorophenyl).
- Molecular Weight : 419.51 g/mol, suggesting comparable bulkiness to the target compound .
- Functional Insight : The hydroxyethyl linker in BG14270 may influence solubility, whereas the target compound’s ethanediamide backbone could enhance rigidity.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structure : Features fluorophenyl and thiophene-derived groups but lacks the chloro substituent and furan moiety.
- Relevance : Demonstrates that fluorine substitution on aromatic rings improves binding affinity in heterocyclic systems, a feature leveraged in the target compound’s 3-chloro-4-fluorophenyl group .
Data Table: Comparative Analysis
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